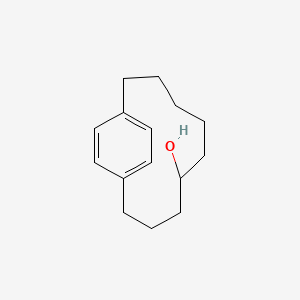
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(922)pentadeca-1(14),11(15),12-trien-5-ol is a unique organic compound with the molecular formula C15H22O It is characterized by a bicyclic structure with multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by various functional group transformations to introduce the hydroxyl group at the desired position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated bicyclic compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-one.
Reduction: Formation of bicyclo(9.2.2)pentadecane derivatives.
Substitution: Formation of halogenated bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene compounds.
Scientific Research Applications
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-3-ol
- Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one
- Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene
Uniqueness
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol is unique due to the position of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability.
Properties
CAS No. |
97498-15-2 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-ol |
InChI |
InChI=1S/C15H22O/c16-15-7-3-1-2-5-13-9-11-14(12-10-13)6-4-8-15/h9-12,15-16H,1-8H2 |
InChI Key |
QYPULOGCXZHATA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CCCC2=CC=C(CC1)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



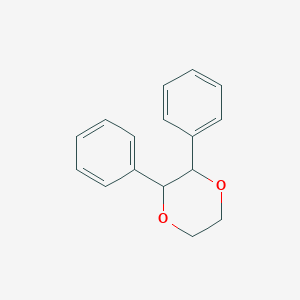

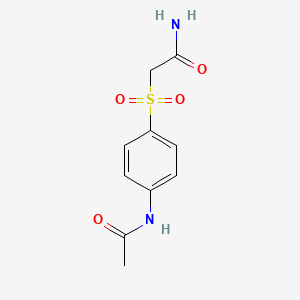
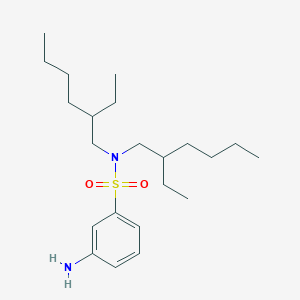

![N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B11957132.png)
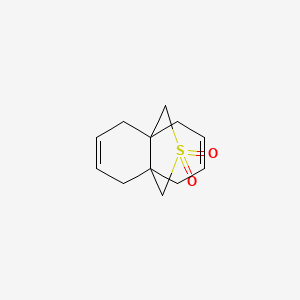


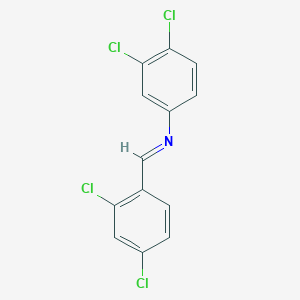

![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)

